REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([F:11])[CH:10]=1)[NH:7][C:6](=[O:12])[C:5]2([CH3:14])[CH3:13].[CH3:15][N:16]1[C:20]([C:21]#[N:22])=[CH:19][CH:18]=[C:17]1B(O)O.[F-].[K+]>>[F:11][C:9]1[CH:10]=[C:2]([C:17]2[N:16]([CH3:15])[C:20]([C:21]#[N:22])=[CH:19][CH:18]=2)[CH:3]=[C:4]2[C:8]=1[NH:7][C:6](=[O:12])[C:5]2([CH3:14])[CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C(NC2=C(C1)F)=O)(C)C
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Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1C#N)B(O)O
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
Pd2(dba)3 monochloroform
|
Quantity
|
516 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously at 25° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
THF (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
the mixture was purged with nitrogen for an additional 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
A solution of tri-t-butylphosphine (10% wt in hexanes) (2.97 mL, 1.00 mmol) was added via syringe
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 250 mL of EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel
|
Type
|
WASH
|
Details
|
washed through with 200 mL of EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude brown/black semi-solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (20% acetone/hexane)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C2C(C(NC12)=O)(C)C)C1=CC=C(N1C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |